
Ibiglustat
説明
Ibiglustat, also known as Venglustat, is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor . It can be used for the research of Gaucher disease type 3, Parkinson’s disease associated with GBA mutations, Fabry disease, GM2 gangliosidosis, and autosomal dominant polycystic kidney disease .
Synthesis Analysis
The synthesis of Ibiglustat involves the use of glucosylceramide synthase (GCS). Feeding cells with isotope-labelled precursor combined with liquid chromatography–mass spectrometry (MS)/MS analysis allows accurate determination of the IC50 values of therapeutically considered inhibitors .Molecular Structure Analysis
The molecular formula of Ibiglustat is C20H24FN3O2S . It has a molecular weight of 389.49 . The structure consists of a unique lipid moiety with attached sugar or phosphorylcholine groups .Chemical Reactions Analysis
The chemical reactions involving Ibiglustat are complex and involve the enzyme glucosylceramide synthase (GCS). GCS transfers a glucose moiety to cytosolic ceramide to generate GlcCer .Physical And Chemical Properties Analysis
The physical and chemical properties of Ibiglustat include its solubility in DMSO, its appearance as a solid, and its white to off-white color . It has a SMILES string representation ofCC(C)(NC(O[C@@H]1CN2CCC1CC2)=O)C3=CSC(C4=CC=C(F)C=C4)=N3 .
科学的研究の応用
Parkinson’s Disease
Ibiglustat, also known as Venglustat, is being developed for Parkinson’s disease caused by mutations in the GBA1 gene . Insufficient GBA1 function causes a buildup of both α-synuclein and glucosylceramide . Some work suggests glucosylceramide promotes α-synuclein oligomerization .
Lysosomal Storage Diseases
Venglustat is being developed for lysosomal storage diseases, including Gaucher’s and Fabry . In these diseases, failure to degrade the glycolipid glucosylceramide leads to its accumulation, resulting in lysosomal dysfunction and organ damage .
Gaucher Disease
In a Gaucher disease model, mice carrying a homozygous GBA D409V mutation were fed the inhibitor from 1 month to 10 months of age, or from 6 to 13 months . GZ667161 treatment reduced brain glucosylceramide levels, as well as accumulation of hippocampal α-synuclein and tau deposits . Treatment reportedly improved memory deficits .
α-Synuclein Toxicity
In a model of α-synuclein toxicity, treatment of mice overexpressing the A53T mutant from age 1.5 to 8 months reduced glucosylceramide levels, hippocampal membrane-associated α-synuclein and tau deposits, and improved cognition .
Enzyme Replacement Therapies (ERTs)
A relatively large number of patients have been exposed to Gaucher-specific therapies, including intravenous enzyme replacement therapies (ERTs) and oral substrate reduction therapies (SRTs) .
Substrate Reduction Therapies (SRTs)
Eliglustat is the second SRT approved, yet the first to be approved as first-line therapy for any adult patients with compatible CYP2D6 metabolizer genotype . Herein we report safety and efficacy data of the first 29 patients switched from ERT to eliglustat .
作用機序
Target of Action
Ibiglustat, also known as Venglustat, primarily targets the enzyme Glucosylceramide Synthase (GCS) . GCS is an essential enzyme for the synthesis of most glycosphingolipids . It plays a crucial role in the formation of glucosylceramide, the precursor of complex glycosphingolipids .
Mode of Action
Ibiglustat acts as a glucosylceramide synthase inhibitor . It inhibits the activity of GCS, thereby reducing the synthesis of glucosylceramide . This action is particularly significant in conditions where there is an accumulation of glucosylceramide due to deficiencies of enzymes acting downstream of GCS .
Biochemical Pathways
The inhibition of GCS by Ibiglustat affects the glycosphingolipid metabolic pathway . In normal conditions, GCS catalyzes the conversion of ceramide to glucosylceramide. In the presence of ibiglustat, this conversion is inhibited, leading to a reduction in the accumulation of glucosylceramide . This is particularly beneficial in diseases like Gaucher’s disease, Fabry disease, and Parkinson’s disease associated with GBA mutations, where there is a pathological accumulation of glucosylceramide .
Pharmacokinetics
Ibiglustat is an orally active compound and is known to be brain-penetrant . This means it can cross the blood-brain barrier, making it effective in treating diseases that affect the brain. The pharmacokinetics of Ibiglustat is influenced by the metabolic activity of the enzyme CYP2D6 . Patients selected for Ibiglustat treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate Ibiglustat dosing recommendations for each type of patient .
Result of Action
The primary result of Ibiglustat’s action is the reduction in the accumulation of glucosylceramide . This has significant implications in diseases characterized by the accumulation of glucosylceramide, leading to organ damage. By reducing the accumulation of this compound, Ibiglustat can help alleviate the symptoms of these diseases .
Action Environment
The action of Ibiglustat can be influenced by various environmental factors. For instance, the efficacy of Ibiglustat can be affected by the patient’s genetic makeup , particularly the presence of certain mutations in the GBA1 gene . Additionally, the patient’s metabolic profile, specifically the activity of the enzyme CYP2D6, can also influence the drug’s efficacy .
Safety and Hazards
Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling Ibiglustat .
特性
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Venglustat | |
CAS RN |
1401090-53-6 | |
| Record name | Ibiglustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VENGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)
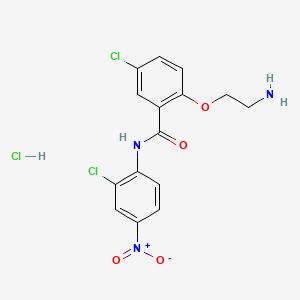
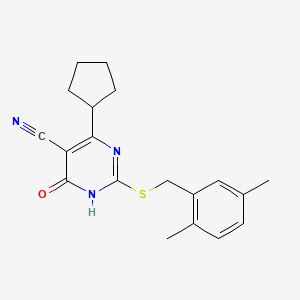

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
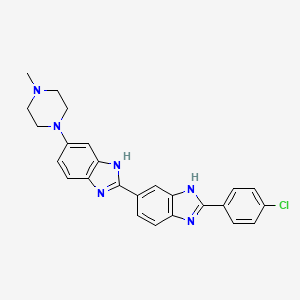
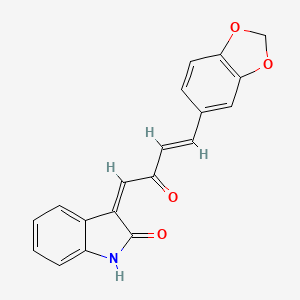
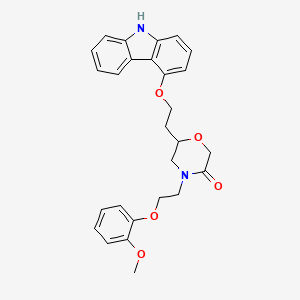
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)